molecular formula C6H9N3O3 B3353602 1H-Imidazole-1-propanol, 2-nitro- CAS No. 55620-55-8

1H-Imidazole-1-propanol, 2-nitro-

Cat. No.: B3353602
CAS No.: 55620-55-8
M. Wt: 171.15 g/mol
InChI Key: MYVTUHZISIPWLL-UHFFFAOYSA-N
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Description

1H-Imidazole-1-propanol, 2-nitro- is a compound belonging to the class of nitroimidazoles, which are known for their diverse biological activities. Nitroimidazoles are characterized by a five-membered heterocyclic ring containing two nitrogen atoms and a nitro group.

Preparation Methods

The synthesis of 1H-Imidazole-1-propanol, 2-nitro- typically involves the nitration of imidazole derivatives. One common method is the reaction of imidazole with nitric acid under controlled conditions to introduce the nitro group at the desired position. The reaction conditions, such as temperature and stoichiometry, can be adjusted to optimize the yield and purity of the product .

Industrial production methods for nitroimidazoles often involve large-scale nitration reactions followed by purification steps to isolate the desired compound. These methods are designed to be efficient and cost-effective, ensuring a high yield of the target compound .

Chemical Reactions Analysis

1H-Imidazole-1-propanol, 2-nitro- undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, catalysts (e.g., palladium on carbon), and nucleophiles (e.g., amines). The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

1H-Imidazole-1-propanol, 2-nitro- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1H-Imidazole-1-propanol, 2-nitro- involves the reduction of the nitro group to form reactive intermediates that can interact with biological molecules. These intermediates can damage DNA and other cellular components, leading to the death of the target organism. The compound’s molecular targets include enzymes and other proteins involved in essential cellular processes .

Comparison with Similar Compounds

1H-Imidazole-1-propanol, 2-nitro- can be compared with other nitroimidazoles, such as metronidazole and benznidazole. While all these compounds share a common nitroimidazole core, they differ in their specific substituents and biological activities. For example:

The uniqueness of 1H-Imidazole-1-propanol, 2-nitro- lies in its specific structure and the resulting biological activities, which may offer advantages in certain applications compared to other nitroimidazoles .

Properties

IUPAC Name

3-(2-nitroimidazol-1-yl)propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O3/c10-5-1-3-8-4-2-7-6(8)9(11)12/h2,4,10H,1,3,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYVTUHZISIPWLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=N1)[N+](=O)[O-])CCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00316395
Record name 1H-Imidazole-1-propanol, 2-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00316395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55620-55-8
Record name NSC302985
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=302985
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1H-Imidazole-1-propanol, 2-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00316395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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